REACTION_CXSMILES
|
Br[C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:8].Cl[Si:13]([CH3:16])([CH3:15])[CH3:14].CN(CCN(C)C)C>C1COCC1.[Zn]>[CH3:14][Si:13]([CH3:16])([CH3:15])[O:8][C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]=1[CH2:9][CH2:10][CH3:11]
|
Name
|
|
Quantity
|
6.21 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(CCCC1)=O)CCC
|
Name
|
|
Quantity
|
9.35 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.78 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir in the cold for an additional 1.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the insolubles
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with Et2O (200 mL in 2 portions)
|
Type
|
CUSTOM
|
Details
|
The combined ethereal extracts were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
A fraction boiling at 92°-96° (13 torr) was collected
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](OC1=C(CCCC1)CCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.79 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |